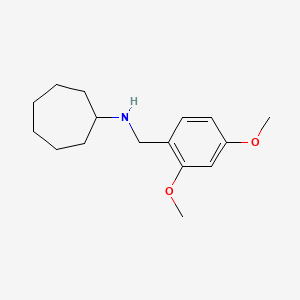
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol, also known as DTI, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DTI is a heterocyclic compound that contains two thiophene rings and an imidazole ring, which gives it unique properties that make it a promising candidate for research.
Wirkmechanismus
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol is believed to exert its biological effects by inhibiting protein kinase activity. Protein kinases are enzymes that play a crucial role in cell signaling and are involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting protein kinase activity, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol may interfere with these cellular processes, leading to the potential therapeutic effects observed in various studies.
Biochemical and Physiological Effects:
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been shown to have various biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and neuroprotective activity. In various studies, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as a cancer therapy. 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been shown to have neuroprotective effects by inhibiting the aggregation of beta-amyloid protein, which is associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has several advantages for lab experiments, including its easy synthesis, high stability, and low toxicity. However, one limitation of 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol is its relatively low solubility in aqueous solutions, which may limit its potential applications in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol, including further studies on its potential as a cancer therapy, its use as a fluorescent probe, and its potential applications in organic electronics. Additionally, further studies on the mechanism of action of 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol may help to identify new potential therapeutic targets.
Synthesemethoden
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-bromo-4,5-di-2-thienyl-1H-imidazole with phenylboronic acid in the presence of a palladium catalyst. Other methods of synthesis include the Sonogashira coupling reaction and the Buchwald-Hartwig coupling reaction.
Wissenschaftliche Forschungsanwendungen
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been studied for its potential applications as a fluorescent probe and as a component in organic electronics. In biochemistry, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been studied for its potential applications as a protein kinase inhibitor.
Eigenschaften
IUPAC Name |
3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c20-12-5-1-4-11(10-12)17-18-15(13-6-2-8-21-13)16(19-17)14-7-3-9-22-14/h1-10,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMSXDFSYNFQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5729708.png)
![ethyl 2-{1-[4-(1-piperidinyl)phenyl]ethylidene}hydrazinecarboxylate](/img/structure/B5729721.png)

![N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5729729.png)

![1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5729737.png)


![methyl 3-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5729756.png)

